Cas no 89990-54-5 (pyrazolidine;dihydrochloride)

pyrazolidine;dihydrochloride structure
pyrazolidine;dihydrochloride structure
Nome del prodotto:pyrazolidine;dihydrochloride
Numero CAS:89990-54-5
MF:C3H9ClN2
MW:108.569959402084
MDL:MFCD16620353
CID:583937
PubChem ID:12314782

pyrazolidine;dihydrochloride Proprietà chimiche e fisiche

Nomi e identificatori

    • Pyrazolidine dihydrochloride
    • Pyrazolidine, dihydrochloride (9CI)
    • pyrazolidine;dihydrochloride
    • EN300-223553
    • AC-31755
    • DTXSID90487442
    • Pyrazolidinedihydrochloride
    • SCHEMBL221541
    • pyrazolidine-bishydrochloride
    • DA-18240
    • PYRAZOLIDINE 2HCL
    • DS-4444
    • AKOS016007708
    • Pyrazolidine, dihydrochloride
    • 89990-54-5
    • SY028303
    • MFCD16620353
    • LUXXPABUPDCSHU-UHFFFAOYSA-N
    • A1-00393
    • CS-0210819
    • MDL: MFCD16620353
    • Inchi: 1S/C3H8N2.ClH/c1-2-4-5-3-1;/h4-5H,1-3H2;1H
    • Chiave InChI: VEXUHGJGWQFFTB-UHFFFAOYSA-N
    • Sorrisi: Cl.N1CCCN1

Proprietà calcolate

  • Massa esatta: 144.0221037g/mol
  • Massa monoisotopica: 144.0221037g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 7
  • Conta legami ruotabili: 0
  • Complessità: 24.1
  • Conteggio di unità legate in modo Covalent: 3
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 24.1Ų

Proprietà sperimentali

  • Colore/forma: No data avaiable
  • Densità: No data available
  • Punto di fusione: No data available
  • Punto di ebollizione: No data available
  • Punto di infiammabilità: No data available
  • Pressione di vapore: No data available

pyrazolidine;dihydrochloride Informazioni sulla sicurezza

pyrazolidine;dihydrochloride Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
K10192-1g
Pyrazolidine, hydrochloride (1:2)
89990-54-5 95%+
1g
$200 2024-05-24
eNovation Chemicals LLC
K10192-5g
Pyrazolidine, hydrochloride (1:2)
89990-54-5 95%+
5g
$380 2024-05-24
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
68R0540S-50mg
Pyrazolidine dihydrochloride
89990-54-5 97%
50mg
¥743.23 2025-01-20
Enamine
EN300-223553-0.05g
pyrazolidine dihydrochloride
89990-54-5 95%
0.05g
$48.0 2024-06-20
Enamine
EN300-223553-0.1g
pyrazolidine dihydrochloride
89990-54-5 95%
0.1g
$71.0 2024-06-20
eNovation Chemicals LLC
Y1231077-1G
pyrazolidine;dihydrochloride
89990-54-5 97%
1g
$150 2024-07-21
TRC
P841003-250mg
Pyrazolidine dihydrochloride
89990-54-5
250mg
$ 365.00 2022-06-03
eNovation Chemicals LLC
D624899-1g
Pyrazolidine dihydrochloride
89990-54-5 95%
1g
$480 2024-06-05
Chemenu
CM128449-1g
pyrazolidine dihydrochloride
89990-54-5 95%+
1g
$*** 2023-05-29
Chemenu
CM128449-1g
pyrazolidine dihydrochloride
89990-54-5 95%
1g
$337 2021-08-05

pyrazolidine;dihydrochloride Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Hydrochloric acid
Riferimento
Pyridazino- and pyrazolo[1,2-a]-1,2,5-triazepines
Groszkowski, Stefan; Wrona, Jadwiga, Polish Journal of Chemistry, 1983, 56, 1131-8

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  rt
Riferimento
Biginelli reactions catalyzed by hydrazine type organocatalyst
Suzuki, Ichiro; Iwata, Yukari; Takeda, Kei, Tetrahedron Letters, 2008, 49(20), 3238-3241

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane
Riferimento
Synthesis and evaluation of pyrazolidine derivatives as dipeptidyl peptidase IV (DP-IV) inhibitors
Ahn, Jin Hee; Kim, Jin Ah; Kim, Hye-Min; Kwon, Hyuk-Man; Huh, Sun-Chul; et al, Bioorganic & Medicinal Chemistry Letters, 2005, 15(5), 1337-1340

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  rt
Riferimento
Development of cyclic hydrazine and hydrazide type organocatalyst-mechanistic aspects of cyclic hydrazine/hydrazide-catalyzed Diels-Alder reactions
Suzuki, Ichiro; Hirata, Ai; Takeda, Kei, Heterocycles, 2009, 79, 851-863

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  12 h, rt
Riferimento
Synthesis, biological evaluation and structural determination of β-aminoacyl-containing cyclic hydrazine derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors
Ahn, Jin Hee; Shin, Mi Sik; Jun, Mi Ae; Jung, Sun Ho; Kang, Seung Kyu; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(9), 2622-2628

pyrazolidine;dihydrochloride Raw materials

pyrazolidine;dihydrochloride Preparation Products

pyrazolidine;dihydrochloride Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:89990-54-5)pyrazolidine;dihydrochloride
A860956
Purezza:99%
Quantità:1g
Prezzo ($):164.0